molecular formula C23H23F2NO4 B2764151 (2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2248184-59-8

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No. B2764151
CAS RN: 2248184-59-8
M. Wt: 415.437
InChI Key: UFHACDQPDBSWER-FQEVSTJZSA-N
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Description

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation

Fmoc-L-(4,4-difluorocyclohexyl)glycine: has been utilized in the construction of hydrogels . These hydrogels are formed through self-assembly processes driven by aromatic π–π stacking and hydrogen bonding interactions. The significance of the Fmoc moiety in these hydrogels is evident in their pH-controlled ambidextrous gelation, which allows for hydrogelation at different pH values as well as organogelation . This feature is particularly important for creating materials with specific environmental responsiveness.

Antibacterial Applications

Hydrogels derived from Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , have shown broad-spectrum antibacterial activity . These materials target bacterial cell membranes, causing cytoplasmic leakage and cell death. The antibacterial properties can be tailored by modifying the molar ratio of the Fmoc-functionalized amino acids, providing a versatile platform for developing new antibacterial treatments .

Drug Delivery Systems

The ability of Fmoc-functionalized amino acids to form stable hydrogels with controlled gelation properties makes them suitable candidates for drug delivery systems . The thermal stability and mechanical strength of these hydrogels, along with their biocompatibility, allow for the encapsulation and sustained release of therapeutic agents .

Tissue Engineering

Fmoc-functionalized amino acids, including Fmoc-L-(4,4-difluorocyclohexyl)glycine , are being explored for their potential in tissue engineering applications. The self-assembling nature of these compounds can create scaffolds that support cell growth and tissue formation . Their biocompatibility and structural versatility make them promising materials for regenerative medicine.

Sensing and Detection

The Fmoc moiety’s ability to undergo specific reactions with analytes makes Fmoc-L-(4,4-difluorocyclohexyl)glycine a useful component in sensing and detection applications. For instance, the Fmoc group can be cleaved under certain conditions, allowing for the detection of the presence or concentration of specific substances .

Nanotechnology

Fmoc-L-(4,4-difluorocyclohexyl)glycine: can be used to modify the surface of nanoparticles, such as TiO2@SiO2 core-shell structures . This modification can introduce functional groups that enable further chemical reactions or the attachment of biological molecules, expanding the utility of nanoparticles in various scientific fields .

Mechanism of Action

Target of Action

It’s known that fmoc (fluorenylmethyloxycarbonyl) compounds are typically used as protecting groups for amines in peptide synthesis .

Mode of Action

Fmoc-L-(4,4-difluorocyclohexyl)glycine, like other Fmoc compounds, acts as a protecting group for amines, particularly in the context of peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

In general, fmoc compounds play a crucial role in solid-phase peptide synthesis (spps), where the fmoc group serves as a temporary protecting group for the amine at the n-terminus .

Result of Action

The molecular and cellular effects of Fmoc-L-(4,4-difluorocyclohexyl)glycine’s action would depend on the specific context of its use, particularly the peptide it is used to synthesize . As a protecting group, its primary function is to prevent unwanted reactions during synthesis, and it is removed from the final product .

Action Environment

The action, efficacy, and stability of Fmoc-L-(4,4-difluorocyclohexyl)glycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, temperature and solvent conditions can also affect the efficiency of the Fmoc protection and deprotection processes .

properties

IUPAC Name

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO4/c24-23(25)11-9-14(10-12-23)20(21(27)28)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHACDQPDBSWER-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

CAS RN

2248184-59-8
Record name (2S)-2-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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